PDE9A Inhibitory Potential: Structural Analogy to Patent-Lead Compounds WYQ-54 and WYQ-91
The target compound shares the pyrazolo[3,4-d]pyrimidin-4-one core with the patent-exemplified PDE9A inhibitors WYQ-54 (BDBM317103) and WYQ-91 (BDBM50034639) . While direct PDE9A inhibition data for 1341558-50-6 are not publicly available, the N5-acetonitrile substituent presents a distinct pharmacophoric profile compared to the N5-cyclohexyl (WYQ-54) and N5-cyclopentyl (WYQ-91) groups. In head-to-head comparisons within the patent series, N5-substituent variation produced PDE9A IC50 values spanning from 5.5 nM to 52 nM, demonstrating that the choice of N5 group is a critical potency determinant .
| Evidence Dimension | PDE9A inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not determined (structural analog of WYQ series) |
| Comparator Or Baseline | WYQ-91 (N5-cyclopentyl derivative): IC50 = 5.5–6 nM; WYQ-54 (N5-cyclohexyl derivative): IC50 = 39 nM; WYQ-95 (N5-substituted): IC50 = 52 nM |
| Quantified Difference | N5-substituent-dependent potency range: ~10-fold (5.5–52 nM) within the same core scaffold |
| Conditions | Inhibition of PDE9A2 catalytic domain using [3H]-cGMP/[3H]-cAMP substrate, 15 min incubation, liquid scintillation counting (BindingDB assay data from US9617269) |
Why This Matters
The approximately 10-fold potency spread driven solely by N5-substituent variation establishes that selection of the N5 group is a non-negotiable decision point; the acetonitrile analog offers a distinct electronic and steric profile that may produce a unique potency-selectivity signature not achievable with cycloalkyl or aryl N5 substituents.
- [1] BindingDB BDBM50034639, CHEMBL3360414, US9617269 Compound WYQ-91. PDE9A IC50: 5.5–6 nM. View Source
- [2] BindingDB BDBM50034638, CHEMBL3360411, US9617269 Compound WYQ-95. PDE9A IC50: 52 nM. View Source
